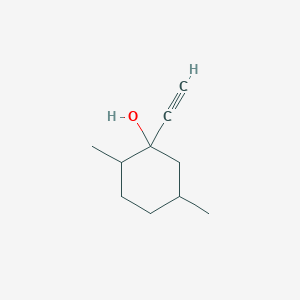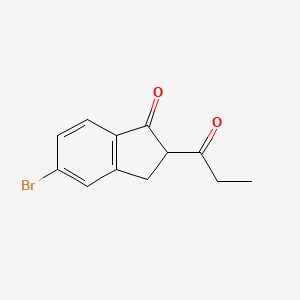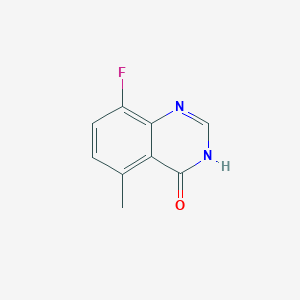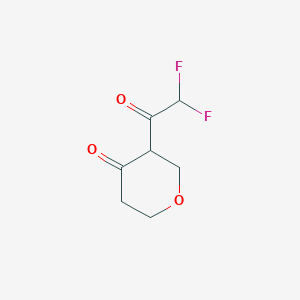
2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- is a heterocyclic organic compound that features a benzoxazolone core with an amino group at the 6th position and an isopropyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with isopropyl isocyanate, followed by cyclization to form the benzoxazolone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like vanadium pentoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazolones, which can be further functionalized for specific applications .
Scientific Research Applications
2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzoxazolone, 6-amino-3-methyl-: Similar structure but with a methyl group instead of an isopropyl group.
2(3H)-Benzoxazolone, 6-amino-3-ethyl-: Similar structure but with an ethyl group instead of an isopropyl group.
2(3H)-Benzoxazolone, 6-amino-3-phenyl-: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group at the 3rd position of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-amino-3-propan-2-yl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-6(2)12-8-4-3-7(11)5-9(8)14-10(12)13/h3-6H,11H2,1-2H3 |
InChI Key |
CPTMCHKHHPBEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)N)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)





![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13305732.png)



![4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
